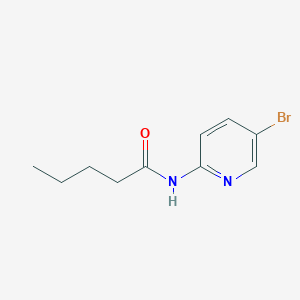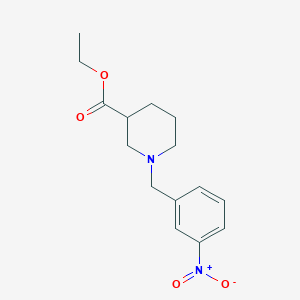
4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol, also known as BPIP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BPIP is a piperidinol derivative that exhibits a unique combination of pharmacological properties, making it a promising candidate for a wide range of research applications.
Mechanism of Action
The exact mechanism of action of 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol is not fully understood, but it is believed to act as a positive allosteric modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a wide range of cellular processes, including calcium signaling, ion channel regulation, and protein folding. By modulating the activity of the sigma-1 receptor, 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol may be able to influence these cellular processes and exert its pharmacological effects.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol has been shown to exhibit anti-inflammatory and antioxidant effects, and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol as a research tool is its unique combination of pharmacological properties. 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol exhibits a wide range of effects that make it a promising candidate for a variety of research applications. However, one of the limitations of 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol is its relatively low potency compared to other sigma-1 receptor modulators, which may limit its usefulness in certain research applications.
Future Directions
There are a number of potential future directions for research on 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol. One area of interest is in the development of more potent and selective sigma-1 receptor modulators based on the structure of 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol. Another area of research is in the investigation of the potential therapeutic applications of 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol in the treatment of neurodegenerative and inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol and its effects on cellular processes.
Synthesis Methods
4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 4-bromoaniline with 6-methoxy-4-methyl-2-quinolineboronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 4-bromoaniline with piperidinol in the presence of a palladium catalyst and a ligand.
Scientific Research Applications
4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol has been shown to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-(4-bromophenyl)-1-(6-methoxy-4-methylquinolin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O2/c1-15-13-21(24-20-8-7-18(27-2)14-19(15)20)25-11-9-22(26,10-12-25)16-3-5-17(23)6-4-16/h3-8,13-14,26H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQVFTFQZONBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)N3CCC(CC3)(C4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-(6-methoxy-4-methylquinolin-2-yl)piperidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882777.png)
![2-(2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4882779.png)

![({5-[2-(heptyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4882786.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B4882794.png)
![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B4882802.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4882806.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4882814.png)

![N-[2-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4882849.png)
![(2,6-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B4882852.png)

![2-{5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4882882.png)